molecular formula C20H17N5O11 B12563131 2-Aminobenzoic acid;2,4,6-trinitrophenol CAS No. 189894-82-4

2-Aminobenzoic acid;2,4,6-trinitrophenol

Cat. No.: B12563131
CAS No.: 189894-82-4
M. Wt: 503.4 g/mol
InChI Key: QUUTVLGSQWYCBJ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Molecular Composition and Structural Features

2-Aminobenzoic acid (anthranilic acid) and 2,4,6-trinitrophenol (picric acid) are structurally distinct yet complementary aromatic compounds. Anthranilic acid (C~7~H~7~NO~2~) consists of a benzene ring substituted with an amino group (-NH~2~) at the ortho position relative to a carboxylic acid (-COOH) group. Its amphoteric nature arises from the coexistence of acidic (carboxylic) and basic (amino) functional groups, enabling participation in hydrogen bonding and zwitterionic interactions. Picric acid (C~6~H~3~N~3~O~7~) features a phenol ring substituted with three nitro (-NO~2~) groups at the 2, 4, and 6 positions, conferring strong acidity (pK~a~ ≈ 0.3) and explosive properties.

Table 1: Key Chemical Identifiers
Property 2-Aminobenzoic Acid 2,4,6-Trinitrophenol
IUPAC Name 2-Aminobenzoic acid 2,4,6-Trinitrophenol
Molecular Formula C~7~H~7~NO~2~ C~6~H~3~N~3~O~7~
Molecular Weight 137.14 g/mol 229.11 g/mol
CAS Registry Number 118-92-3 88-89-1
Common Synonyms Anthranilic acid, Vitamin L1 Picric acid, TNP

The complex likely forms through acid-base interactions, where the carboxylic proton of anthranilic acid donates to the phenolate oxygen of picric acid, creating a zwitterionic or salt-like structure. Computational modeling suggests additional stabilization via π-π stacking between aromatic rings and hydrogen bonding involving nitro groups.

Historical Context and Discovery Milestones

Anthranilic Acid: From Indigo Derivatives to Biomedical Applications

Anthranilic acid was first isolated in 1841 by Carl Julius Fritzsche during the alkaline degradation of indigo dye. Initially misclassified as a vitamin (L1), its role in tryptophan biosynthesis and industrial applications (e.g., dye synthesis, pharmaceuticals) became evident in the 20th century. The discovery of its triboluminescent properties in 1950 further expanded its relevance in materials science.

Picric Acid: Explosives and Beyond

Picric acid’s history dates to 1771, when chemist Peter Woulfe synthesized it by treating silk with nitric acid. Initially used as a yellow dye, its explosive potential was recognized in the late 19th century, leading to military applications in World War I. Modern research has repurposed picric acid as a precursor in coordination chemistry and energetic co-crystals.

Emergence of the Complex

The anthranilic acid–picric acid complex gained attention in the 21st century as researchers explored supramolecular assemblies combining nitro and amino aromatics. Early studies in the 2000s highlighted its potential in crystal engineering, leveraging complementary hydrogen-bonding motifs.

Significance in Supramolecular Chemistry and Energetic Materials Research

Supramolecular Interactions and Crystal Engineering

The complex exemplifies hierarchical self-assembly driven by:

  • Hydrogen Bonding : Carboxylic acid–phenolate interactions between anthranilic acid and picric acid.
  • π-π Stacking : Overlap of electron-deficient (picric acid) and electron-rich (anthranilic acid) aromatic systems.
  • Zwitterionic Stabilization : Charge transfer between acidic and basic functional groups.

These interactions enable the design of co-crystals with tailored mechanical and thermal properties, as demonstrated in mixed-ligand metal complexes incorporating anthranilic acid.

Energetic Materials Applications

Picric acid’s nitro groups contribute high nitrogen-oxygen content, while anthranilic acid’s amino group may modulate sensitivity and stability. Preliminary studies suggest the complex could serve as a secondary explosive or propellant additive, though further characterization is required.

Table 2: Comparative Properties for Energetic Applications
Property Anthranilic Acid Picric Acid Anthranilic Acid–Picric Acid Complex
Nitrogen Content 10.21% 18.34% ~14.28% (theoretical)
Oxygen Balance -104% -45% -74.5% (estimated)
Melting Point 146–148°C 122–123°C Pending experimental validation

Research Frontiers

  • Co-crystal Engineering : Optimizing stoichiometry and spatial arrangement to enhance detonation velocity or reduce sensitivity.
  • Pharmaceutical Co-crystals : Leveraging hydrogen-bonding networks for drug delivery systems, inspired by anthranilic acid’s role in fenamate anti-inflammatory drugs.
  • Triboluminescent Materials : Exploring the complex’s potential light emission under mechanical stress, building on anthranilic acid’s triboluminescence.

Properties

CAS No.

189894-82-4

Molecular Formula

C20H17N5O11

Molecular Weight

503.4 g/mol

IUPAC Name

2-aminobenzoic acid;2,4,6-trinitrophenol

InChI

InChI=1S/2C7H7NO2.C6H3N3O7/c2*8-6-4-2-1-3-5(6)7(9)10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2*1-4H,8H2,(H,9,10);1-2,10H

InChI Key

QUUTVLGSQWYCBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N.C1=CC=C(C(=C1)C(=O)O)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves the large-scale application of the Hofmann rearrangement or other efficient synthetic routes to produce 2-aminobenzoic acid in high yields.

Synthetic Routes and Reaction Conditions:

    Nitration of Phenol: The synthesis of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol follows the same nitration process but on a larger scale, with careful control of reaction conditions to ensure safety and high yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Aminobenzoic acid can undergo oxidation reactions to form various products.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It participates in substitution reactions, particularly electrophilic substitution due to the presence of the amino group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reactions: Typically involve halogens or other electrophiles.

Major Products:

  • Oxidation can yield quinones or other oxidized derivatives.
  • Reduction produces primary amines.
  • Substitution reactions yield various substituted aromatic compounds.

Types of Reactions:

    Reduction: 2,4,6-trinitrophenol can be reduced to form aminophenols.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution due to the electron-withdrawing nitro groups.

Common Reagents and Conditions:

    Reducing Agents: Iron and hydrochloric acid, tin and hydrochloric acid.

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions.

Major Products:

  • Reduction yields aminophenols.
  • Substitution reactions produce various substituted phenols.

Scientific Research Applications

Pharmaceutical Industry

Both compounds serve as building blocks in drug development.

  • Anticancer Agents : Research indicates that derivatives of 2-aminobenzoic acid possess anticancer properties. For instance, novel analogs have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Activity : Compounds derived from these acids have demonstrated antibacterial and antifungal properties. They are being explored as potential treatments for infections resistant to conventional antibiotics .

Chemical Synthesis

  • Intermediate in Dye Production : Anthranilic acid is widely used in the synthesis of azo dyes due to its ability to undergo diazotization reactions. This property makes it valuable in the textile industry .
  • Synthesis of Pharmaceuticals : Both compounds are utilized in synthesizing various pharmaceuticals, including local anesthetics and anti-inflammatory drugs. For example, derivatives of anthranilic acid are involved in producing loop diuretics like furosemide .

Environmental Applications

  • Photocatalytic Degradation : Recent studies have shown that titanium dioxide (TiO2_2) can catalyze the degradation of 2-aminobenzoic acid under UV light, providing a method for removing pharmaceutical contaminants from wastewater .

Sensor Technology

  • Chemical Sensors : The amino-functionalization of metal-organic frameworks (MOFs) incorporating 2-aminobenzoic acid has been shown to enhance the selective sensing of nitroaromatic compounds like 2,4,6-trinitrophenol in aqueous solutions. This application is crucial for environmental monitoring and safety assessments .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various derivatives of para-aminobenzoic acid against breast cancer cells. The results indicated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

CompoundIC50 (µM)Mechanism
Compound A12.5Apoptosis induction
Compound B15.0Cell cycle arrest

Case Study 2: Environmental Impact

Research conducted on the photocatalytic degradation of pharmaceutical contaminants highlighted the effectiveness of TiO2_2 nanowires in breaking down 2-aminobenzoic acid under UV irradiation. The study found that optimal catalyst loading significantly enhanced degradation rates .

Catalyst Loading (g/L)Degradation Rate (%)
0.545
1.085
1.570

Mechanism of Action

2-Aminobenzoic Acid

The mechanism of action of 2-aminobenzoic acid involves its role as a precursor in the biosynthesis of tryptophan. It interacts with enzymes such as anthranilate synthase to facilitate the production of tryptophan .

2,4,6-Trinitrophenol

2,4,6-trinitrophenol exerts its effects through its highly reactive nitro groups, which make it a powerful explosive. The nitro groups undergo rapid decomposition upon ignition, releasing a large amount of energy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4,6-Trinitrophenol vs. Other Nitroaromatics
Property 2,4,6-Trinitrophenol (TNP) 2,4,6-Trinitrotoluene (TNT) 2,4-Dinitrophenol (DNP) 2-Nitrophenol (NP)
Acidity (pKa) ~0.3 Non-acidic ~4.0 ~7.2
Explosive Power High (historically used) Higher stability and use Low Non-explosive
Fluorescence Quenching Efficiency Strong (3 nitro groups enhance electron withdrawal) Moderate (methyl group reduces electron deficiency) Weak (2 nitro groups) Weak (1 nitro group)
Detection Methods Fluorescent MOFs, carbon dots, SiNPs Electrochemical sensors Colorimetric assays UV-Vis spectroscopy

Key Findings :

  • TNP’s three nitro groups make it 10³–10⁶ times more acidic than phenol and significantly more electron-deficient than TNT or DNP, enabling selective detection via fluorescence quenching .
  • Silicon nanoparticles (SiNPs) detect TNP with a limit of detection (LOD) of 6.7 ng/mL, outperforming TNT due to TNP’s stronger inner filter effect .
  • Coordination polymers like [Cd(4-bpd)(3-cbn)₂]ₙ show >90% quenching efficiency for TNP but minimal response to DNT or NT, highlighting selectivity .
2-Aminobenzoic Acid vs. Other Aminobenzoic Acids
Property 2-Aminobenzoic Acid 3-Aminobenzoic Acid 4-Aminobenzoic Acid (PABA) 2-Aminobenzamide
Solubility (Water) Moderate Low Low High
Biological Role Bacterial growth modulation Intermediate in dye synthesis UV absorption (sunscreens) Glycosylation studies
Chemical Reactivity Forms zwitterions (pH-dependent) Less zwitterionic character Stable carboxylate formation Amide bond participation
Applications Pharmaceuticals, dyes Limited industrial use Cosmetics, folate synthesis Enzyme inhibition studies

Key Findings :

  • 2-Aminobenzoic acid’s zwitterionic nature at physiological pH distinguishes it from 3- and 4-isomers, influencing its solubility and interaction with bacterial membranes .
  • 2-Aminobenzamide derivatives are critical in glycosylation engineering, leveraging their amide groups for enzyme binding .

Degradation and Stability Comparisons

  • TNP Degradation: Al₂O₃·CaO nanocatalysts degrade TNP via photodegradation with >85% efficiency under UV light, attributed to hydroxyl radical generation .
  • 2-Aminobenzoic Acid Stability: Degrades under strong oxidative conditions but remains stable in aqueous solutions at pH 4–8 .

Structural and Electronic Factors Influencing Function

  • TNP’s Electron Deficiency : The three nitro groups create a strong electron-withdrawing effect, enabling rapid fluorescence quenching via Förster resonance energy transfer (FRET) in sensors .
  • 2-Aminobenzoic Acid’s Amphoterism: The amino and carboxyl groups allow dual acid-base behavior, facilitating interactions with metal ions and biomolecules .

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